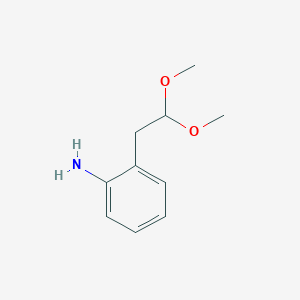

2-(2,2-Dimethoxyethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUGROZNSAYXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451664 | |

| Record name | 2-(2,2-dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150760-45-5 | |

| Record name | 2-(2,2-Dimethoxyethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150760-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Dimethoxyethyl)aniline, a substituted aniline derivative, serves as a valuable intermediate in synthetic organic chemistry. Its unique structure, featuring both an aniline moiety and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds such as indoles. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for the determination of its key physicochemical characteristics, and illustrates its application in a significant synthetic pathway.

Core Physical Properties

While extensive experimental data for this compound is not widely available in the scientific literature, the following properties have been established. The lack of readily available data for properties such as boiling and melting points suggests that these have not been extensively characterized or reported.

| Property | Value | Source |

| CAS Number | 150760-45-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.24 g/mol | [1] |

| Appearance | Powder | [2] |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are standard procedures applicable to substituted anilines and other organic compounds.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, which is sealed at one end. The sample should be finely powdered and densely packed to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This device consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[4]

-

Sample Preparation: A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.[4]

-

Procedure: The apparatus is heated gently. The temperature is monitored, and the boiling point is recorded as the temperature at which a steady stream of distillate is collected, and the temperature on the thermometer remains constant.[4] The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the substance, and the total weight is recorded.

-

The weight of the substance is determined by subtraction.

-

The volume of the pycnometer is known.

-

The density is calculated by dividing the mass of the substance by its volume.

-

-

Note: Since this compound is a powder, its bulk density could be measured, or it could be dissolved in a solvent of known density to determine its density by displacement methods.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and toluene.

-

Procedure:

-

A small, measured amount of this compound is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.

-

If the substance does not dissolve, the mixture can be gently heated to observe any change in solubility.

-

-

Qualitative Assessment: The solubility can be described as soluble, slightly soluble, or insoluble. For a quantitative measurement, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature would be determined.

Synthetic Applications and Workflows

This compound is a key precursor in the synthesis of indoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. The following diagram illustrates a typical experimental workflow for an acid-catalyzed indole synthesis from this precursor.

Caption: Workflow for the synthesis of indole from this compound.

This workflow highlights the key steps from the starting material to the final purified indole product, involving an acid-catalyzed cyclization followed by standard work-up and purification procedures.

References

An In-depth Technical Guide to 2-(2,2-Dimethoxyethyl)aniline: Structure, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-dimethoxyethyl)aniline, a versatile intermediate in organic synthesis with significant potential in the development of pharmaceuticals and other complex molecules. The document details the compound's structure, physicochemical properties, and reactivity, with a particular focus on its application in the synthesis of heterocyclic systems, most notably indoles. Detailed experimental protocols for its synthesis and subsequent cyclization reactions are provided, alongside a summary of its spectroscopic characterization data. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a specialty aniline derivative featuring a benzenamine core substituted at the ortho position with a 2,2-dimethoxyethyl group.[1] This unique structural motif, incorporating both a nucleophilic aniline moiety and a protected aldehyde in the form of a dimethyl acetal, renders it a highly valuable and flexible building block for the synthesis of a variety of complex organic molecules.[1] The strategic placement of these functional groups allows for a range of chemical transformations, making it a key precursor for the construction of heterocyclic frameworks that are prevalent in many biologically active compounds and pharmaceutical drugs.

The indole scaffold, in particular, is a privileged structure in medicinal chemistry, and the synthesis of substituted indoles is a central theme in drug discovery. This compound serves as an excellent starting material for indole synthesis through reactions such as the Fischer indole synthesis, enabling the introduction of substituents at specific positions of the indole ring. This guide will delve into the specifics of its structure, reactivity, and practical applications in organic synthesis.

Structure and Properties

The chemical structure of this compound consists of an aniline ring with a dimethoxyethyl substituent at the C2 position. The presence of the acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 150760-45-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Not specified (likely an oil) | |

| Boiling Point | Not specified | |

| Melting Point | Not applicable | |

| Solubility | Soluble in common organic solvents |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.00 | m | 2H | Ar-H |

| 6.75 - 6.65 | m | 2H | Ar-H |

| 4.55 | t, J = 5.5 Hz | 1H | CH(OCH₃)₂ |

| 3.80 | br s | 2H | NH₂ |

| 3.35 | s | 6H | 2 x OCH₃ |

| 2.85 | d, J = 5.5 Hz | 2H | Ar-CH₂ |

Table 2: ¹H NMR Data for this compound

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C (C-NH₂) |

| 130.5 | Ar-CH |

| 127.8 | Ar-CH |

| 125.0 | Ar-C (C-CH₂) |

| 118.5 | Ar-CH |

| 115.8 | Ar-CH |

| 104.0 | CH(OCH₃)₂ |

| 54.0 | OCH₃ |

| 35.0 | Ar-CH₂ |

Table 3: ¹³C NMR Data for this compound

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3360 | Strong, sharp | N-H stretch (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretch |

| 2980, 2830 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend |

| 1580, 1490 | Strong | Aromatic C=C stretch |

| 1120, 1070 | Strong | C-O stretch (acetal) |

Table 4: IR Data for this compound

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 181 | 40 | [M]⁺ |

| 150 | 100 | [M - OCH₃]⁺ |

| 120 | 80 | [M - CH(OCH₃)₂]⁺ |

| 106 | 60 | [C₇H₈N]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Table 5: Mass Spectrometry Data for this compound

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the interplay between the aniline and the protected aldehyde functionalities. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the acetal can be hydrolyzed to unveil the aldehyde for subsequent reactions.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-nitrobenzyl bromide with sodium methoxide to form the corresponding dimethyl acetal, followed by the reduction of the nitro group.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(2,2-Dimethoxyethyl)nitrobenzene

-

To a solution of sodium methoxide (2.2 equivalents) in dry methanol, add 2-nitrobenzyl bromide (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2,2-dimethoxyethyl)nitrobenzene.

Step 2: Reduction of 2-(2,2-Dimethoxyethyl)nitrobenzene

-

Dissolve 2-(2,2-dimethoxyethyl)nitrobenzene (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Indole Synthesis

A primary application of this compound is in the synthesis of indoles. The acetal group can be hydrolyzed in situ under acidic conditions to generate the corresponding aldehyde, which then undergoes intramolecular cyclization with the aniline nitrogen.

Caption: General workflow for indole synthesis.

Experimental Protocol: Fischer-Type Indole Synthesis

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired indole.

Applications in Drug Development

The indole nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds with a wide range of biological activities. Aniline derivatives, including this compound, serve as crucial building blocks for the synthesis of these pharmacologically relevant molecules.[1] The ability to construct substituted indoles from this precursor allows for the exploration of structure-activity relationships and the development of novel drug candidates.

Safety and Handling

Safety information for this compound varies among suppliers. Some sources indicate significant hazards, including toxicity and the potential to cause allergic skin reactions and serious eye damage. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the construction of complex heterocyclic systems, particularly indoles. Its unique structure, combining a reactive aniline moiety with a protected aldehyde, allows for a range of strategic chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, serving as a useful resource for chemists and researchers in the pharmaceutical and chemical industries. The detailed experimental protocols and spectroscopic data included herein are intended to facilitate its use in the laboratory and inspire further exploration of its synthetic utility.

References

2-(2,2-Dimethoxyethyl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,2-Dimethoxyethyl)aniline, a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of aniline and its derivatives to present its physicochemical properties, potential synthetic utility, and safety considerations.

Core Compound Data

The key quantitative data for this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 150760-45-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Chemical Structure and Properties

This compound features a core aniline structure, which is a benzene ring substituted with an amino group (-NH₂). In this specific molecule, a 2,2-dimethoxyethyl group is attached to the ortho-position of the aniline ring. The presence of the electron-donating amino group makes the aromatic ring highly reactive towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The dimethoxyethyl substituent introduces a protected aldehyde functionality, which can be unmasked under acidic conditions, offering further synthetic possibilities.

Potential Applications in Research and Drug Development

Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, polymers, and therapeutic agents.[2][3] While specific applications for this compound are not extensively documented, its structure suggests several potential uses:

-

Intermediate in Heterocyclic Synthesis: The ortho-amino group and the latent aldehyde functionality make it a promising precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: Substituted anilines are a key component of many kinase inhibitors used in cancer therapy.[4] The aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4] The 2-(2,2-dimethoxyethyl) substituent could be modified to explore interactions with other regions of the enzyme.

-

Precursor for Bioisosteres: Concerns about the potential for metabolic activation of anilines to reactive metabolites have led to research into their bioisosteric replacement.[5] This compound could serve as a starting material for the synthesis of novel saturated isosteres to mitigate potential toxicity.[5]

General Experimental Protocols for Aniline Derivatives

The following are generalized experimental protocols for reactions that are characteristic of anilines and are likely applicable to this compound.

N-Acetylation of an Aniline Derivative

This protocol describes the protection of the amino group, which can be useful to moderate its activating effect in subsequent electrophilic aromatic substitution reactions.[6]

Materials:

-

Aniline derivative (e.g., this compound)

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Add pyridine dropwise to catalyze the reaction and neutralize the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetanilide.

-

Purify the product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (Bromination)

This protocol outlines a typical electrophilic bromination of a highly activated aniline ring.

Materials:

-

Acetanilide derivative (from the previous protocol)

-

Bromine

-

Acetic acid

Procedure:

-

Dissolve the acetanilide derivative in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a large volume of water to precipitate the brominated product.

-

Collect the solid by filtration, wash with water, and dry.

-

The acetyl protecting group can be removed by acid- or base-catalyzed hydrolysis to yield the brominated aniline.

Logical Workflow for Synthetic Utilization

The following diagram illustrates a logical workflow for the potential synthetic manipulation of this compound, highlighting the key reactive sites.

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Interaction

Given the prevalence of aniline derivatives as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This illustrates how such a compound might function as an ATP-competitive inhibitor.

Caption: Aniline derivative as a kinase inhibitor.

Safety and Handling

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place. Further experimental investigation is required to fully elucidate the specific properties and applications of this compound.

References

- 1. This compound|C10H15NO2|CAS 150760-45-5 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. geneseo.edu [geneseo.edu]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. sia-toolbox.net [sia-toolbox.net]

Spectroscopic Analysis of 2-(2,2-Dimethoxyethyl)aniline: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(2,2-Dimethoxyethyl)aniline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift values for analogous aniline and acetal structures. The methodologies provided are standardized protocols for the acquisition of NMR data for small organic molecules, intended to guide researchers in their experimental design.

Predicted NMR Spectroscopic Data

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent data tables.

Figure 1. Structure of this compound.

The predicted data is based on typical chemical shifts for substituted anilines and aliphatic acetals. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (NH ₂) | 3.5 - 4.5 | broad singlet | - | 2H |

| H-3 | 7.05 - 7.20 | triplet | 7.5 - 8.0 | 1H |

| H-4 | 6.65 - 6.80 | triplet | 7.0 - 7.5 | 1H |

| H-5 | 7.00 - 7.15 | doublet | 7.5 - 8.0 | 1H |

| H-6 | 6.70 - 6.85 | doublet | 7.0 - 7.5 | 1H |

| H-b (-CH ₂) | 2.80 - 2.95 | doublet | 5.0 - 5.5 | 2H |

| H-c (-CH (OCH₃)₂) | 4.50 - 4.65 | triplet | 5.0 - 5.5 | 1H |

| H-d (-OCH ₃) | 3.30 - 3.40 | singlet | - | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 - 147.0 |

| C-2 | 128.0 - 130.0 |

| C-3 | 129.0 - 131.0 |

| C-4 | 118.0 - 120.0 |

| C-5 | 127.0 - 129.0 |

| C-6 | 115.0 - 117.0 |

| C-b (-C H₂) | 35.0 - 38.0 |

| C-c (-C H(OCH₃)₂) | 102.0 - 105.0 |

| C-d (-OC H₃) | 52.0 - 55.0 |

Experimental Protocols

A general protocol for acquiring NMR spectra of aniline derivatives is provided below. This is a standard procedure that can be adapted for specific instrumentation and sample characteristics.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[3]

-

Cap the NMR tube securely.

2. ¹H NMR Spectrum Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Setup: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[4]

-

Temperature: 298 K (25 °C).[4]

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

3. ¹³C NMR Spectrum Acquisition:

-

Instrument: 100 MHz (corresponding to a 400 MHz ¹H spectrometer) or higher.

-

Setup: Use the same sample and ensure the instrument is locked and shimmed. Tune the probe for ¹³C observation.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200-240 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm (for both ¹H and ¹³C). If TMS is not used, the residual solvent peak can be used as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a substituted aniline like this compound.

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

References

A Technical Guide to the Solubility of 2-(2,2-Dimethoxyethyl)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 2-(2,2-Dimethoxyethyl)aniline in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the compound's chemical structure and the known solubility characteristics of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data. This guide is intended to be a valuable resource for scientists working with this compound in synthesis, purification, formulation, and various analytical applications.

Introduction

This compound is an aniline derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility profile is critical for its effective use in a laboratory setting, influencing solvent selection for reactions, crystallization, chromatography, and formulation development. This guide addresses this need by providing a predictive solubility summary and a practical methodology for its experimental determination.

Predicted Solubility Profile of this compound

No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature. However, a qualitative prediction of its solubility can be made by analyzing its molecular structure. The molecule consists of a nonpolar aromatic aniline core and a more polar dimethoxyethyl side chain. The presence of the amino group on the aniline ring allows for hydrogen bonding, while the ether linkages in the dimethoxyethyl group can act as hydrogen bond acceptors.

The solubility of aniline, the parent compound, is a useful reference. Aniline is slightly soluble in water (3.6 g/100 mL at 20°C) and is miscible with many organic solvents.[1][2] The dimethoxyethyl substituent is expected to increase the polarity of the molecule compared to aniline, which may slightly enhance its solubility in polar solvents. However, the overall molecule remains largely organic in character.

Based on these structural considerations, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents.

Data Presentation: Predicted Qualitative Solubility

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amino and dimethoxyethyl groups can interact with water, but the nonpolar aromatic ring limits solubility. |

| Methanol | Soluble | The alcohol's polarity and ability to hydrogen bond are compatible with the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds with some polar character. | |

| Isopropanol | Soluble | Expected to be a good solvent, though solubility might be slightly lower than in methanol or ethanol due to increased alkyl chain length. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. | |

| Acetone | Soluble | The polarity of acetone should allow for good solvation of the molecule. | |

| Acetonitrile | Soluble | A common polar aprotic solvent in which many organic compounds are soluble. | |

| Nonpolar/Weakly Polar | Ethyl Acetate | Soluble | The ester functionality provides some polarity, making it a good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. | |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic molecules. | |

| Diethyl Ether | Soluble | The ether's ability to engage in dipole-dipole interactions and its nonpolar character make it a suitable solvent.[3] | |

| Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the aniline ring. | |

| Hexanes | Sparingly to Insoluble | The nonpolar nature of hexanes is not well-suited to dissolve the more polar parts of the molecule. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is considered the "gold standard" for its reliability in determining equilibrium solubility.[4][5] The following is a general protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in selected laboratory solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Analytical balance

-

Glass vials with screw caps and PTFE-lined septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., methanol or acetonitrile). These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment. For more effective separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental and Application Workflow

The following diagram illustrates the logical workflow from determining the solubility of a compound to its application in a research and development context.

Caption: Workflow for Solubility Determination and Application.

Conclusion

While experimental data on the solubility of this compound is not currently available, this guide provides a reasoned, qualitative prediction of its solubility in a variety of common laboratory solvents based on its chemical structure. For researchers requiring precise quantitative data, a detailed and reliable experimental protocol using the shake-flask method has been provided. The presented workflow illustrates the critical role of solubility data in the practical application of chemical compounds in a research and development setting. This guide serves as a foundational resource for scientists and professionals working with this compound.

References

An In-Depth Technical Guide to the Chemical Safety and Handling of 2-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for 2-(2,2-Dimethoxyethyl)aniline. It is intended to serve as a vital resource for laboratory personnel, researchers, and professionals in the field of drug development who may be working with this aniline derivative. This document outlines key toxicological data for related compounds, details relevant experimental methodologies, and visualizes pertinent biological pathways to ensure safe and effective use.

Chemical and Physical Properties

This compound is a specialty aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzenamine core with a dimethoxyethyl substituent at the ortho position, makes it a versatile building block for the synthesis of complex heterocyclic systems and other functionalized molecules.[1] The acetal group provides synthetic flexibility, acting as a protected aldehyde that can be deprotected under specific conditions for further chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 150760-45-5 | [2] |

| Molecular Formula | C₁₀H₁₅NO₂ | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | No data available | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3] |

| SMILES Code | NC1=CC=CC=C1CC(OC)OC | [3] |

Hazard Identification and Toxicological Summary

The following tables summarize the acute toxicity data for aniline, which should be considered as a conservative proxy for the potential hazards of this compound until specific data becomes available.

Table 2: Acute Toxicity Data for Aniline

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 250 mg/kg | [4] |

| Dermal LD50 | Rabbit | 820 mg/kg | [4] |

| Inhalation LC50 | Mouse | 248 ppm (4 hours) | [4] |

Hazard Statements for Aniline (as a proxy): [4]

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye damage.

-

May cause an allergic skin reaction.

-

Suspected of causing genetic defects.

-

Suspected of causing cancer.

-

Causes damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life.

Given these potential hazards, all handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Handling, Storage, and Disposal Procedures

Handling:

-

Work in a well-ventilated chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as butyl rubber or Viton), and safety goggles or a face shield.[6]

-

Avoid breathing vapors or mists.[6]

-

Avoid contact with skin and eyes.[6]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Protect from light.[4]

-

Recommended storage is at 2-8°C under an inert atmosphere.[3]

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.

Accidental Release Measures and First Aid

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.[4]

-

Wear appropriate PPE, including respiratory protection if necessary.[4]

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

-

Collect the absorbed material into a sealed container for disposal.[4]

-

Prevent the spill from entering drains or waterways.[4]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis and a potential reaction of this compound. These are adapted from established procedures for similar compounds and should be performed with all necessary safety precautions.

Plausible Synthesis of this compound via Reduction of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

This two-step procedure involves the protection of 2-nitrobenzaldehyde as a dimethyl acetal, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene

-

Materials: 2-nitrobenzaldehyde, trimethyl orthoformate, methanol, p-toluenesulfonic acid monohydrate.

-

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2-dimethoxyethyl)-2-nitrobenzene.

-

Step 2: Reduction to this compound [8]

-

Materials: 1-(2,2-dimethoxyethyl)-2-nitrobenzene, iron powder, glacial acetic acid, ethanol, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 1-(2,2-dimethoxyethyl)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (4.0 eq).[8]

-

Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.[8]

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Representative Reaction: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a carbonyl compound.[5] While this compound is not a hydrazine, it can be converted to the corresponding hydrazine, which can then be used in a Fischer indole synthesis. A more direct application of the aniline is in reactions like the Pictet-Spengler synthesis. However, for the purpose of demonstrating its utility as a building block for indole-containing structures (prevalent in pharmaceuticals), a plausible multi-step sequence involving its conversion to a hydrazine followed by a Fischer indole reaction is presented.

Alternatively, the dimethoxyethyl group can be deprotected to an aldehyde, which can then react with a phenylhydrazine in a Fischer indole synthesis. For this guide, we will illustrate a Pictet-Spengler type reaction, which is a more direct application of this building block.

Pictet-Spengler Reaction to form a Tetrahydro-β-carboline Derivative [9]

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[9] The this compound can be considered a precursor to a β-arylethylamine upon deprotection and further modification. A more direct application involves its use in the synthesis of quinoline derivatives. However, to illustrate a common heterocyclic synthesis relevant to drug discovery, a plausible Pictet-Spengler reaction is described.

-

Materials: this compound, an appropriate aldehyde (e.g., formaldehyde or a more complex aldehyde), a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂), and a suitable solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.

-

Add the acid catalyst (0.1-1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the tetrahydro-β-carboline derivative.

-

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[10] this compound, with its protected aldehyde functionality, is a particularly useful intermediate for creating complex molecular architectures.[1]

Key Applications:

-

Heterocyclic Synthesis: The compound is a precursor for synthesizing various heterocyclic systems, which are common scaffolds in medicinal chemistry.[1]

-

Drug Discovery: Aniline derivatives have been investigated for a wide range of biological activities, including as anticancer agents, analgesics, and radioprotective agents. The unique substitution pattern of this compound makes it a valuable starting material for generating novel compounds for biological screening.

-

Signaling Pathway Modulation: Many aniline-based kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the EGFR and c-Met pathways. Derivatives of this compound could be designed as potential inhibitors of these pathways.

Visualization of Relevant Signaling Pathways

The following diagrams illustrate the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways, which are common targets for aniline-derived kinase inhibitors in cancer therapy.

References

- 1. drugs.com [drugs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 7. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Dimethoxyethyl Group: A Modulator of Aniline Reactivity in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethoxyethyl group, particularly the N-(2,2-dimethoxyethyl) substituent, plays a significant role in modulating the reactivity of aniline, a cornerstone molecule in organic synthesis. This acetal-containing moiety imparts unique electronic and steric characteristics to the aniline scaffold, influencing its nucleophilicity and directing the course of various chemical transformations. Beyond its role as a simple substituent, the dimethoxyethyl group serves as a masked aldehyde, providing a versatile handle for subsequent intramolecular cyclization reactions to construct complex heterocyclic systems. This guide explores the multifaceted role of the dimethoxyethyl group in aniline reactivity, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to provide a comprehensive resource for professionals in the field.

Electronic and Steric Effects of the N-(2,2-Dimethoxyethyl) Group

The introduction of an N-(2,2-dimethoxyethyl) group to aniline influences its chemical behavior through a combination of electronic and steric effects.

-

Electronic Effects: The nitrogen atom in N-(2,2-dimethoxyethyl)aniline, like in other N-alkylanilines, remains a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, increasing its electron density and susceptibility to electrophilic attack. However, the electron-donating effect is somewhat tempered by the inductive effect of the alkyl chain.

-

Steric Effects: The bulky dimethoxyethyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of reactions involving the aromatic ring and can hinder reactions that require nucleophilic attack at the nitrogen atom. For instance, in reactions like N-acylation or N-alkylation, the steric hindrance can decrease the reaction rate compared to aniline or less substituted anilines.[1][2] Computational studies on substituted anilines have shown that bulky ortho substituents can increase the inversion barrier of the amino group, affecting its planarity and interaction with the aromatic ring.[3][4] While the dimethoxyethyl group is on the nitrogen, its size can similarly influence the conformation and reactivity of the molecule.

The N-(2,2-Dimethoxyethyl) Group as a Masked Aldehyde: A Gateway to Heterocycles

A primary synthetic utility of the N-(2,2-dimethoxyethyl) group is its function as a precursor to an aldehyde. Under acidic conditions, the acetal is hydrolyzed to reveal a reactive aldehyde moiety, which can then participate in intramolecular reactions. This strategy is prominently employed in the synthesis of various nitrogen-containing heterocycles.

One of the most notable applications is in the Pictet-Spengler reaction and its variations.[5][6][7] This reaction involves the intramolecular cyclization of an arylethylamine with a carbonyl compound. By using N-(2,2-dimethoxyethyl)aniline derivatives, the aldehyde component is tethered to the aniline, facilitating an intramolecular electrophilic aromatic substitution to form fused heterocyclic systems. This approach has been instrumental in the synthesis of tetrahydroquinolines and other related alkaloids.[8]

The general mechanism for such an intramolecular cyclization is depicted below:

Caption: Mechanism of intramolecular cyclization via a masked aldehyde.

This strategy has also been extended to the synthesis of other heterocyclic systems, such as 1H-indazoles .[9][10][11][12] The intramolecular cyclization of suitably substituted N-(2,2-dimethoxyethyl)aniline precursors provides an efficient route to these important pharmaceutical scaffolds.

Quantitative Data on Reactivity

Direct quantitative comparisons of the reactivity of aniline versus N-(2,2-dimethoxyethyl)aniline are not extensively documented in a single source. However, the reactivity can be inferred from the conditions required for various reactions and the yields obtained.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Pictet-Spengler Type | N-aryl-N-(2,2-dimethoxyethyl)amines | Trifluoroacetic acid, CH2Cl2, rt | Tetrahydroquinolines | 60-85 | N/A |

| Intramolecular Cyclization | 2-Chloro-N-(2-vinyl)aniline derivatives | Pd catalyst, ligand, base | Carbazoles, Indoles, Dibenzazepines, Acridines | Ligand dependent | [13][14] |

| N-Acylation | Substituted Anilines | Acyl chloride, Al powder, MeCN, 25°C, 2-4 min (ultrasound) | N-Acylated Anilines | High | [15] |

| N-Alkylation | Anilines | Alcohols, Gas Phase | N-Alkylanilines | Industrial Scale | [15] |

| Synthesis of 1H-Indazoles | o-Aminobenzaldehydes/ketones | Hydroxylamine, then MsCl, Et3N | 1H-Indazoles | up to 94 | [10][11] |

Note: The table presents a summary of typical yields for related reactions to provide a qualitative understanding of reactivity. Direct comparative kinetic data is scarce.

Experimental Protocols

General Protocol for N-Acylation of an Aniline Derivative

This protocol is a general procedure for the acylation of anilines and can be adapted for N-(2,2-dimethoxyethyl)aniline.[15][16][17]

-

Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Addition of Reagents: Add a base (e.g., pyridine or triethylamine, 1.2 eq) to the solution. Cool the mixture in an ice bath.

-

Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for N-acylation of aniline derivatives.

General Protocol for Pictet-Spengler Type Intramolecular Cyclization

This protocol outlines the acid-catalyzed cyclization of an N-(2,2-dimethoxyethyl)aniline derivative.[5][6][7]

-

Dissolution: Dissolve the N-(2,2-dimethoxyethyl)aniline derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

-

Acid Catalyst: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or BF3·OEt2) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.

Conclusion

The dimethoxyethyl group, when attached to the nitrogen of aniline, is a powerful modulator of reactivity. It exerts both electronic and steric influences that can be strategically exploited in organic synthesis. Its most significant role is that of a masked aldehyde, which upon deprotection, facilitates intramolecular cyclization reactions to afford a variety of important heterocyclic scaffolds. The ability to control the unmasking of the aldehyde functionality provides a level of temporal control over the reactivity of the aniline derivative. This technical guide provides a foundational understanding of the role of the dimethoxyethyl group in aniline chemistry, offering valuable insights for the design and execution of synthetic strategies in drug discovery and materials science.

References

- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 12. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 13. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines [dspace.mit.edu]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

potential research applications of ortho-substituted anilines

An in-depth technical guide on the research applications of ortho-substituted anilines, designed for researchers, scientists, and drug development professionals.

Introduction

Ortho-substituted anilines are a pivotal class of organic compounds, serving as fundamental building blocks in a multitude of scientific disciplines. Their unique structural motif, characterized by a substituent at the position adjacent to the amino group on the benzene ring, imparts distinct steric and electronic properties that govern their reactivity and utility.[1][2][3] This steric hindrance, often referred to as the "ortho effect," can influence the basicity of the amino group and direct the regioselectivity of subsequent chemical transformations in a predictable manner.[2] These characteristics make ortho-substituted anilines invaluable precursors in medicinal chemistry for the development of novel therapeutics, in materials science for the synthesis of functional polymers with tailored properties, and in organic synthesis as versatile synthons for complex molecular architectures.[4][5][6] This technical guide provides a comprehensive overview of the core research applications of ortho-substituted anilines, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging the full potential of these remarkable compounds.

Medicinal Chemistry Applications

The aniline moiety is a prevalent substructure in numerous FDA-approved drugs and clinical candidates.[7] However, the aniline core is also recognized as a "structural alert" due to its propensity for oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and cause idiosyncratic adverse drug reactions.[8] Strategic modification, including ortho-substitution and bioisosteric replacement, is a key approach in drug design to mitigate these liabilities while preserving or enhancing pharmacological activity.[7][8]

C5a Receptor Antagonists for Inflammatory Diseases

The complement C5a receptor (C5aR) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses.[9][10] Upon binding its ligand, the anaphylatoxin C5a, C5aR triggers a cascade of downstream signaling events, including intracellular calcium mobilization, activation of the ERK1/2 and PI3K/Akt pathways, and the release of pro-inflammatory cytokines, leading to the recruitment of immune cells.[9][10][11] Dysregulation of the C5a-C5aR axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2]

A series of aniline-substituted tetrahydroquinolines have been developed as potent C5a receptor antagonists, with research indicating that an ortho-substitution on the aniline ring is a key requirement for functional activity.[12] Secondary anilines with an ortho-hydroxyalkyl side chain, in particular, have shown enhanced activity, with IC50 values optimized to the single-digit nanomolar level.[12][13]

Table 1: In Vitro Efficacy of Ortho-Substituted Aniline Derivatives as C5aR Antagonists

| Compound ID | Ortho-Substituent on Aniline | R Group on Tetrahydroquinoline | IC50 (nM) |

| 1a | -CH₂CH₂OH | H | 8 |

| 1b | -CH₂CH₂OH | F | 7 |

| 1c | -CH(OH)CH₃ | H | 15 |

| 1d | -H | H | >1000 |

| 1e | meta-CH₂CH₂OH | H | 500 |

Data synthesized from structure-activity relationship studies on aniline-substituted tetrahydroquinolines. The necessity of the ortho-substituent is highlighted by the dramatic loss of activity in compounds 1d (unsubstituted) and 1e (meta-substituted).

C5a Receptor Signaling Pathway and Antagonist Action

The binding of C5a to C5aR initiates a pro-inflammatory cascade. Ortho-substituted aniline-based antagonists are designed to bind to the receptor, competitively or allosterically, preventing C5a binding and blocking the subsequent downstream signaling.[9][14]

Bioisosteric Replacement of Anilines in Drug Design

To address the metabolic liabilities of the aniline moiety, a common strategy in medicinal chemistry is its replacement with a saturated bioisostere.[8] These bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or aminonorbornanes, mimic the spatial and electronic properties of the aniline ring but are more resistant to oxidative metabolism due to their higher sp³ character.[8] This approach aims to improve the pharmacokinetic profile and reduce the toxicity of a drug candidate while maintaining its affinity for the biological target.[7]

Materials Science Applications

Ortho-substituted anilines are crucial monomers for synthesizing polyaniline (PANI) derivatives with enhanced properties. The introduction of substituents on the aromatic ring is an effective method to improve the solubility and processability of PANI, which is notoriously difficult to process in its pristine form.[6] Furthermore, the nature of the ortho-substituent can be used to tune the electronic, optical, and sensory properties of the resulting polymer.[15]

Conducting Polymers for Chemical Sensors

Polymers derived from ortho-substituted anilines have shown significant promise in the development of chemical sensors.[15] The ortho-substituents can alter the morphology and electrical properties of the polymer films, leading to high sensitivity towards specific analytes like ammonia and moisture.[15] The improved solubility of these polymers in common organic solvents facilitates the fabrication of thin films, which are essential for sensor device construction.[15]

Table 2: Photoluminescence Properties of Ortho-Alkenyl Substituted Polyaniline Derivatives

| Polymer based on Ortho-Substituted Aniline | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Poly(2-(1-methylbut-2-en-1-yl)aniline) | 230 | 370 | 14,300 | 0.27[8] |

| Poly(2-vinylaniline) | 264 | 316 | 6,100 | N/A |

| Poly(2-propenylaniline) | 258 | 326 | 7,900 | N/A |

Data compiled from studies on the optical properties of PANI derivatives.[2] Note: Direct quantum yield data for many specific ortho-substituted PANIs is not widely tabulated and can vary significantly based on synthesis conditions and dopants.

Experimental Workflow: Synthesis and Characterization of Functional Polymers

The development of a functional polymer from an ortho-substituted aniline monomer for a specific application, such as a chemical sensor, follows a multi-step workflow from synthesis to final testing.

Experimental Protocol: Oxidative Polymerization of Ortho-Alkenylaniline

This protocol provides a representative method for the chemical oxidative polymerization of an ortho-substituted aniline derivative.

Materials:

-

Ortho-alkenylaniline monomer (e.g., 2-(1-methylbut-2-en-1-yl)aniline)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl, 1 M)

-

Deionized water

-

Methanol

Procedure:

-

Dissolve the ortho-alkenylaniline monomer (0.1 M) in a 1 M HCl aqueous solution in a reaction flask equipped with a magnetic stirrer.[8]

-

Cool the solution to 0-5 °C in an ice bath.

-

Separately, dissolve ammonium persulfate (0.125 M) in a 1 M HCl aqueous solution and cool it to 0-5 °C.[8]

-

Add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polyaniline emeraldine salt.[8]

-

Continue stirring the reaction mixture at 0-5 °C for 4 hours to ensure complete polymerization.

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

-

The final product is a dark green powder, which can then be dissolved in appropriate solvents (e.g., NMP, DMF) for characterization and device fabrication.[15]

Synthetic Chemistry Applications

Transition metal-catalyzed C-H functionalization has become a powerful tool for the derivatization of anilines, providing regioselective access to substituted products that are difficult to obtain through classical electrophilic substitution.[4] Ortho-substituted anilines are key substrates in these transformations, and the directing-group-assisted ortho-functionalization is a particularly well-developed strategy.

Regioselective C-H Functionalization

The amino group or a derivative thereof can act as a directing group, enabling the selective functionalization of the C-H bond at the ortho position.[4] This has led to the development of numerous methods for ortho-C-H borylation, halogenation, arylation, and vinylation.

-

Ortho-C-H Borylation: Iridium-catalyzed borylation of anilines can achieve high ortho-selectivity, particularly when using specific borylating reagents like B₂eg₂ (bis(ethylene glycolato)diboron).[16] The resulting ortho-borylated anilines are versatile intermediates for further cross-coupling reactions.

-

Ortho-C-H Halogenation: Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group provides good to excellent yields of ortho-halo products.[6] Copper-catalyzed methods have also been developed for the ortho-halogenation of protected anilines.[5]

-

Ortho-C-H Arylation: Palladium catalysis, often in conjunction with a cooperating ligand like [2,2′-bipyridin]-6(1H)-one, enables the direct C-H arylation of unprotected anilines with high ortho-selectivity and no competing N-arylation.[7][17]

-

Ortho-Vinylation: N-alkylanilines and anilines can be directly vinylated at the ortho-position with ethyne in the presence of a SnCl₄–Bu₃N catalyst system.[1][18]

Table 3: Representative Yields for Ortho-C-H Functionalization of Aniline Derivatives

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

| C-H Borylation[19] | [Ir(OMe)(cod)]₂ / dtbpy / B₂eg₂ | Aniline | 2-(1,3,2-Dioxaborolan-2-yl)aniline | 75 |

| C-H Borylation[20] | [Ir(OMe)(COD)]₂ / tmphen / HBpin | 4-Cyanoaniline | 2-Boryl-4-cyanoaniline | 60 |

| C-H Arylation[12] | Pd(OAc)₂ / bipy-6-OH | Aniline | 2-Aryl-aniline | 86-92 |

| C-H Chlorination[4] | Pd(PhCN)₂Cl₂ / Ligand 9 | m-Toluidine derivative | meta-Chloro, ortho-methyl aniline derivative | 91 |

| C-H Bromination[6] | Pd(OAc)₂ / PTSA | 4-Methylbenzonitrile | 2-Bromo-4-methylbenzonitrile | 92 |

| C-H Iodination[6] | Pd(OAc)₂ / PTSA | 4-Methylbenzonitrile | 2-Iodo-4-methylbenzonitrile | 95 |

Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Molecules containing the trifluoromethoxy (OCF₃) group often exhibit desirable pharmacological properties.[10] This protocol describes a user-friendly, two-step synthesis of an ortho-trifluoromethoxylated aniline derivative using Togni reagent II.[10][19]

Materials:

-

Methyl 4-(N-hydroxyacetamido)benzoate (starting material)

-

Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

-

Cesium carbonate (Cs₂CO₃)

-

Chloroform (CHCl₃), dried and degassed

-

Nitromethane (MeNO₂), pure

-

Silica gel for column chromatography

-

Hexanes and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate [19]

-

Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (0.10 equiv), Togni reagent II (1.20 equiv), and a magnetic stir bar to an oven-dried round-bottom flask.

-

Add dried and degassed chloroform to the flask to achieve a concentration of 0.100 M with respect to the starting material.

-

Cap the flask with a septum and stir the reaction mixture at 23 °C for 16 hours.

-

Filter the reaction mixture to remove any solid residue and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes:dichloromethane (from 7:3 to 0:1 v/v) to afford the intermediate product.

Step 2: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate [19]

-

Add the purified intermediate from Step 1 (1.0 equiv) and a magnetic stir bar to a pressure vessel.

-

Add nitromethane to the vessel to achieve a concentration of 1.00 M.

-

Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield. Caution: Nitromethane can be explosive; appropriate safety precautions must be taken.

-

Cool the reaction mixture to room temperature and then concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.

Conclusion

Ortho-substituted anilines represent a cornerstone of modern chemical research, with their applications spanning from the rational design of safer and more effective pharmaceuticals to the creation of advanced functional materials. The unique steric and electronic environment imparted by the ortho-substituent provides chemists with a powerful handle to control reactivity, tune molecular properties, and construct complex architectures. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the toolkit for derivatizing these valuable compounds. This guide has provided a snapshot of their current research applications, supported by quantitative data and detailed protocols, to aid scientists and researchers in harnessing the synthetic potential of ortho-substituted anilines for future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed ortho-halogenation of protected anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]

- 7. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERIC - EJ1114010 - Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles, Journal of Chemical Education, 2016-Sep [eric.ed.gov]

- 9. researchgate.net [researchgate.net]

- 10. sinobiological.com [sinobiological.com]

- 11. C5a receptor - Wikipedia [en.wikipedia.org]

- 12. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ortho-Vinylation reaction of anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. chemistry.msu.edu [chemistry.msu.edu]

- 20. mdpi.com [mdpi.com]

The Genesis of a Molecular Revolution: A Technical Guide to the Discovery and Historical Synthesis of Aniline Derivatives

Aniline, a simple aromatic amine, holds a profound and storied place in the history of chemistry. From its discovery in the early 19th century to its pivotal role in the birth of the synthetic dye industry and the development of modern pharmaceuticals, the journey of aniline and its derivatives is a testament to scientific serendipity and systematic innovation. This technical guide provides an in-depth exploration of the discovery of aniline and the historical evolution of key synthetic methodologies for its derivatives, tailored for researchers, scientists, and drug development professionals.

The Discovery and Unification of a Core Moiety

The story of aniline is not one of a single discovery, but of multiple independent isolations from different sources, each investigator bestowing a different name upon the oily, colorless liquid. It was the meticulous work of August Wilhelm von Hofmann that ultimately unified these findings, establishing aniline as a singular, foundational chemical entity.